
HMPL-523
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
HMPL-523 is an orally available inhibitor of spleen tyrosine kinase (Syk), with potential immunomodulating and antineoplastic activities. Upon oral administration of Syk inhibitor this compound, this agent binds to and inhibits the activity of Syk. This inhibits B-cell receptor (BCR) signaling, which leads to the inhibition of B-cell activation, and prevents tumor cell activation, migration, adhesion and proliferation.
Scientific Research Applications
Application in Lymphoma Treatment
HMPL-523, a selective oral spleen tyrosine kinase (Syk) inhibitor, has been evaluated for its efficacy in treating various lymphoma subtypes. Studies have demonstrated its role in B-cell receptor signaling, which is critical for the development and survival of lymphomas. This compound has shown anti-tumor efficacy in xenograft models of B-cell and T-cell lymphoma and has been tested in phase I clinical trials. These trials aimed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with relapsed or refractory lymphoma. The trials revealed that this compound was well-tolerated at certain dose levels and demonstrated proof of activity in heavily pre-treated patients with lymphoma (Strati et al., 2021).
In Vitro and In Vivo Anti-Tumor Activities
Another significant application of this compound has been its evaluation in in vitro and in vivo models. It has been found to inhibit cell viability in a panel of B-cell lymphoma cell lines, showing potent anti-tumor activity. This compound also exhibited synergistic activities when combined with other drugs like BTK inhibitor, PI3Kδ inhibitors, and Bcl2 family inhibitor. These findings suggest this compound as a promising candidate for treating B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) (Yang et al., 2016).
Phase I Study in Chinese Patients with Mature B-Cell Lymphomas
A phase I study conducted in China evaluated this compound's safety, pharmacokinetics, and anti-tumor activity in Chinese patients with relapsed/refractory B-cell lymphomas. The study demonstrated that this compound was well tolerated and showed preliminary anti-tumor activity in indolent lymphomas, including chronic lymphocytic leukemia/small lymphocytic lymphoma and follicular lymphoma. This suggests its potential effectiveness in a specific patient demographic (Zhu et al., 2018).
Global Clinical Studies in Lymphoma
This compound has also been a part of global clinical studies focusing on patients with relapsed or refractory lymphoma, including in regions like Australia, China, the EU, and the United States. These studies further explored this compound's role in the treatment of non-Hodgkin’s lymphomas (NHL), indicating its broad applicability in different geographic and demographic contexts (Lawrence et al., 2020).
properties
Molecular Formula |
C29H23ClN2O3S |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
synonyms |
HMPL-523; HMPL 523; HMPL523.; Unknown |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



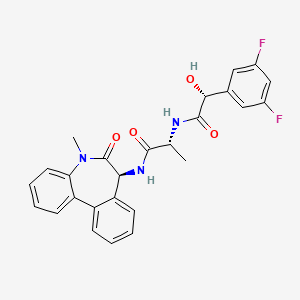

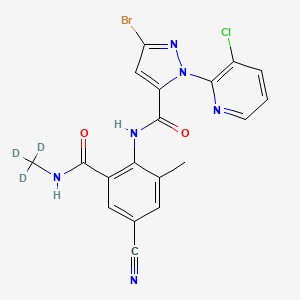


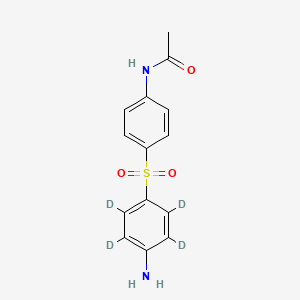
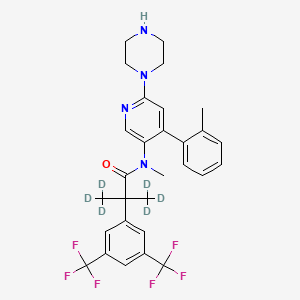

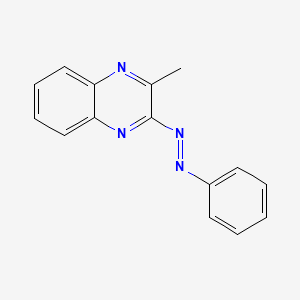
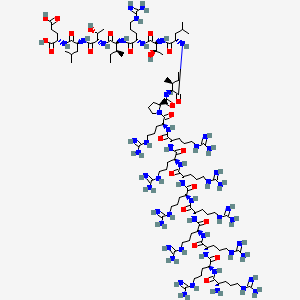
![2-[(E)-N-hydroxy-C-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbonimidoyl]-1H-indole-5-carboxylic acid](/img/structure/B1150037.png)